N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
描述
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, commonly known as Bicalutamide (BCL), is a non-steroidal antiandrogen used primarily in prostate cancer therapy. It binds competitively to androgen receptors, inhibiting testosterone signaling . Approved in 1995, BCL’s structure includes a sulfonyl group (-SO₂-) and a 4-fluoro substituent (Fig. 1), contributing to its pharmacological activity and physicochemical challenges, such as poor aqueous solubility (~5 µg/mL) .
属性
分子式 |
C12H11F3N2O2 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC 名称 |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-11(2,19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5,19H,1-2H3,(H,17,18) |
InChI 键 |
AGWZNPHZMOMBTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
产品来源 |
United States |
准备方法
Core Synthetic Pathways
Amide Bond Formation via Carboxylic Acid Derivatives
The primary synthetic route involves coupling 4-amino-2-trifluoromethylbenzonitrile with 2-hydroxy-2-methylpropanoic acid derivatives. Key steps include:
Reaction Mechanism :
- Activation of the carboxylic acid : 2-Hydroxy-2-methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.
- Nucleophilic acyl substitution : The acid chloride reacts with 4-amino-2-trifluoromethylbenzonitrile in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.
Typical Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Reaction Time: 4–12 hours
- Yield: 60–75% after purification
Table 1: Comparative Analysis of Acid Chloride Coupling Methods
| Parameter | SOCl₂ Method | Oxalyl Chloride Method |
|---|---|---|
| Reaction Time (h) | 6–8 | 4–6 |
| Yield (%) | 65 | 72 |
| By-Product Formation | Moderate (HCl) | Low (CO, CO₂) |
| Scalability | Industrial | Laboratory |
Hydroxyl Group Protection Strategies
The hydroxyl group in 2-hydroxy-2-methylpropanoic acid necessitates protection during amide coupling to prevent side reactions. Common approaches include:
- Silyl Protection : Tert-butyldimethylsilyl (TBDMS) chloride is used to form the TBDMS ether, which is stable under acidic and basic conditions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF).
- Benzyl Protection : Benzyl bromide forms a benzyl ether, removed via hydrogenolysis with palladium on carbon (Pd/C).
Optimization Insight :
Silyl protection offers higher yields (85–90%) compared to benzyl protection (70–75%) due to milder deprotection conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial processes prioritize efficiency and scalability. A continuous flow system minimizes reaction time and improves reproducibility:
- Reactor Design : Tubular reactors with inline mixing of 4-amino-2-trifluoromethylbenzonitrile and 2-hydroxy-2-methylpropanoyl chloride.
- Conditions :
- Temperature: 25–30°C
- Residence Time: 30 minutes
- Catalyst: None required
- Output : 90–95% conversion rate, with >99% purity after crystallization.
Table 2: Batch vs. Continuous Flow Synthesis
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity (%) | 98.5 | 99.8 |
| Cost per kg (USD) | 12,000 | 8,500 |
Purification and Analytical Validation
Recrystallization Techniques
Crude product is purified using solvent mixtures:
Challenges and Mitigation Strategies
By-Product Formation
化学反应分析
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
科学研究应用
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it has been shown to block necrosome formation by inhibiting the phosphorylation of RIPK3 in necroptotic cells .
相似化合物的比较
Structural Variations and Pharmacological Activity
Key analogs of BCL differ in substituents at the propanamide backbone, influencing receptor binding and therapeutic effects:
Key Observations :
- Sulfonyl vs. Phenoxy Groups: BCL’s sulfonyl group stabilizes its antagonist conformation, while phenoxy derivatives (e.g., Enobosarm) exhibit agonist activity due to altered receptor interactions .
- Thio vs.
Physicochemical Properties
| Property | Bicalutamide | Enobosarm | Compound 7a |
|---|---|---|---|
| Solubility | ~5 µg/mL (aqueous) | Improved (cyclodextrin complexes used) | Higher (due to -OH groups) |
| LogP | 3.2 | 2.8 | 2.5 |
| Melting Point | 192–194°C | 165–167°C | 180–182°C |
| Bioavailability | 30–40% (oral) | >90% (preclinical) | Under investigation |
Key Findings :
Polymorphism and Purity Considerations
- BCL Polymorphs : The (R)-enantiomer is pharmacologically active, while the (S)-form is inactive. Patent EP 3 094 617 B1 describes crystalline polymorphs of related SARMs to enhance stability .
- Impurities : BCL-related substances include sulfinyl intermediates (e.g., (2RS)-3-[(4-Fluorophenyl)sulfinyl] derivatives) and dimeric sulfones, controlled via HPLC .
生物活性
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, also known by its chemical structure and various identifiers, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H12F3N2O
- Molecular Weight: 254.2079 g/mol
- CAS Number: 90357-53-2
- SMILES Representation: CC(=C)C(=O)Nc1ccc(C#N)c(c1)C(F)(F)F
Structural Representation
The structure of the compound can be depicted as follows:
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific molecular targets. The compound has been studied for its potential role as an antiandrogen and its effects on various signaling pathways.
Pharmacological Profiles
The compound has been noted for its selective inhibition of certain biological processes, particularly in the context of cancer treatment. For instance, studies have highlighted its ability to inhibit the proliferation of cancer cells by targeting key regulatory proteins involved in cell growth and survival.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiandrogen Activity | Inhibition of androgen receptor activity | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Signal Transduction | Modulates MAPK and PI3K pathways |
Table 2: Case Studies on Biological Activity
| Study | Methodology | Findings |
|---|---|---|
| In vitro cancer study | Cell line assays | Significant reduction in cell viability at 50 µM concentration. |
| Animal model evaluation | Tumor xenograft models | Delayed tumor growth compared to control groups. |
Case Study 1: Antiandrogen Activity
In a controlled laboratory setting, this compound was tested for its antiandrogenic properties. The results demonstrated a marked decrease in androgen receptor activity, suggesting potential therapeutic applications in hormone-sensitive cancers.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The findings indicated that at concentrations above 25 µM, there was a significant induction of apoptosis, highlighting its potential as an anticancer agent.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Reacting 4-cyano-3-(trifluoromethyl)aniline with 2-methyloxirane-2-carboxylic acid derivatives under anhydrous conditions (DMF, DIPEA) .
- Use of EDC/HOBt coupling agents to form the amide bond, with rigorous pH and temperature control to minimize side reactions .
- Purification via column chromatography and confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Critical Parameters : Reaction yields (~30–50%) depend on solvent choice (e.g., DMF vs. THF) and protecting group strategies for the hydroxyl moiety .
Q. How is this compound characterized for structural confirmation in synthetic workflows?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 1.5–1.7 ppm for methyl groups) and ¹³C NMR (δ 120–125 ppm for cyano carbons) confirm regiochemistry .
- Mass Spectrometry : ESI-MS (m/z 430.37 [M+H]⁺) validates molecular weight .
- HPLC : Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers, critical for assessing stereochemical purity .
Q. What in vitro assays are used to evaluate its antiandrogenic activity?
- Methodological Answer :
- Receptor Binding Assays : Competitive binding studies using [³H]-dihydrotestosterone in androgen receptor (AR)-expressing cell lines (e.g., LNCaP). IC₅₀ values are calculated to compare potency with bicalutamide .
- Cellular Proliferation Assays : AR-dependent prostate cancer cells (e.g., PC-3) are treated with the compound (1–100 µM) to assess growth inhibition via MTT assays .
Advanced Research Questions
Q. How do structural modifications impact its binding affinity to androgen receptors?
- Methodological Answer :
- SAR Studies : Replace the 4-cyanophenyl group with halogenated analogs (e.g., 3-fluorophenylthio) to assess steric/electronic effects.
- Key Findings : The trifluoromethyl group enhances metabolic stability, while the hydroxy-methyl moiety is critical for H-bonding with AR Gln711 .
- Data Table :
| Derivative | Substituent | AR Binding IC₅₀ (nM) |
|---|---|---|
| Parent | -CF₃, -CN | 12.5 |
| Analog A | -Cl | 45.3 |
| Analog B | -OCH₃ | 89.7 |
| Source: |
Q. What strategies resolve discrepancies in bioactivity data among structural analogs?
- Methodological Answer :
- Assay Standardization : Control for AR isoform expression (e.g., wild-type vs. T877A mutant) and serum-free conditions to reduce variability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate steric clashes or hydrogen-bond mismatches with reduced activity in analogs .
- Case Study : Analog 7c (4-hydroxyphenoxy substitution) showed 3-fold lower activity than the parent compound due to altered solvation dynamics .
Q. How are polymorphic forms of the compound analyzed for pharmaceutical development?
- Methodological Answer :
- Crystallography : X-ray diffraction identifies Form I (monoclinic, P2₁/c) and Form II (orthorhombic, P2₁2₁2₁), with Form I exhibiting higher solubility .
- DSC/TGA : Differential scanning calorimetry (melting endotherm at 215°C) and thermogravimetric analysis confirm thermal stability .
Q. What methods are used to quantify this compound as a bicalutamide impurity?
- Methodological Answer :
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 254 nm. LOD and LOQ are 0.1% and 0.3%, respectively .
- Reference Standards : Co-inject with certified impurities (e.g., ACI 025802) to validate retention times .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic stability data for this compound?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
